

tributylin short-chain fatty acid ester

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Compound Focus: Tributyrin

CAS No.: 60-01-5

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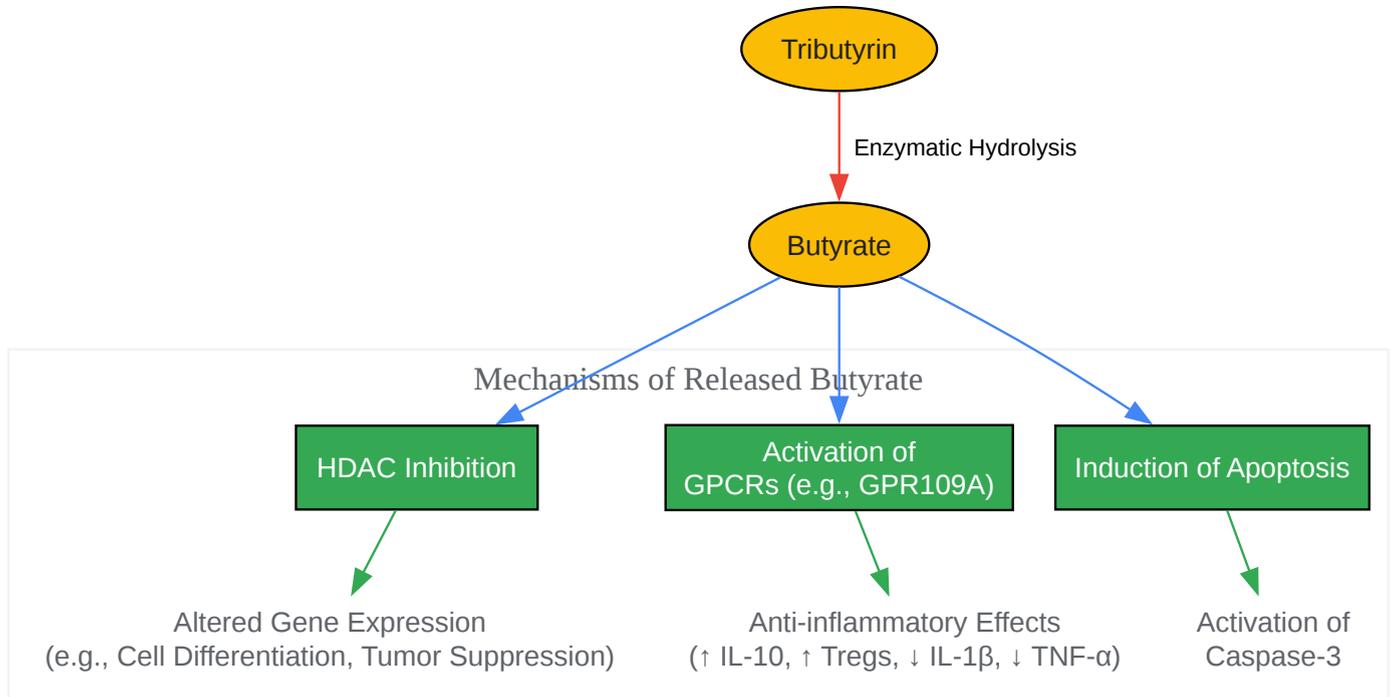
Tributylin at a Glance

Tributylin is a small molecule ($C_{15}H_{26}O_6$) and a triglyceride where glycerol is esterified with three butyrate molecules [1]. It serves as a **prodrug**, meaning it is hydrolyzed by metabolic enzymes to release active **butyrate** [2] [3].

Its key advantage lies in its pharmacokinetics. Compared to sodium butyrate, **tributylin** is more stable, has lower toxicity, and provides a slower, more sustained release of butyrate, helping to overcome butyrate's rapid metabolism and inability to achieve effective pharmacologic concentrations in target tissues [4] [3] [2].

Mechanisms of Action

The biological activity of **tributylin** is largely attributed to the butyrate it releases. The diagram below illustrates its core mechanisms of action.



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Core pathways for **tributyrin**'s conversion to butyrate and its primary mechanisms of action.

Therapeutic Applications & Key Evidence

Tributyrin has been investigated in preclinical and clinical models for various conditions. The table below summarizes the key findings.

Therapeutic Area	Proposed Mechanism(s) of Action	Key Experimental Models & Findings
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| **Metabolic & Inflammatory Diseases** [4] | Activation of GPR109A receptor; Reduction in adipose tissue inflammation; Improved insulin sensitivity; Reduced hepatic triglyceride content. | **Model:** HFD-induced obese mice. **Findings:** Reduced body weight gain, improved glucose metabolism, increased anti-inflammatory markers (IL-10, Tregs, M2 macrophages), decreased pro-inflammatory markers (IL-1 β , TNF- α). Effects were GPR109A-dependent. | | **Oncology** [3] [2] | HDAC inhibition; Induction of apoptosis

(Caspase-3 activation); Promotion of cell differentiation; Synergy with vitamin D. | **Models:** Caco-2 colon cancer cells [3], B16-F10 melanoma cells & murine lung colonization model [2]. **Findings:** Potent growth inhibition, induced apoptosis, suppressed colony formation, inhibited lung tumor formation *in vivo*. More potent than butyrate[CITATION:4] [2]. | | **Neuropsychiatry** [5] | HDAC inhibition; Anti-inflammatory effects; Strengthening of the intestinal barrier; Modulation of the gut-brain axis. | **Model:** A currently recruiting randomized controlled trial (RCT) in humans with Major Depressive Disorder (MDD). **Objective:** Assess feasibility and antidepressant efficacy of 8-week **tributyrim** supplementation (4 g/day) as an adjunct to standard therapy [5]. | | **Gut Health** [6] | Energy source for colonocytes; HDAC inhibition; Strengthening of the intestinal epithelial barrier; Anti-inflammatory effects. | **Context:** Butyrate is crucial for colonic health. **Tributyrim** is a delivery system for butyrate. Studies on butyrate itself show it enhances barrier function and suppresses gut inflammation [6]. |

Summary of Quantitative Data

The table below consolidates key quantitative data from the cited research.

Parameter / Study	Tributyrim Dosage & Form	Key Quantitative Outcomes
Obesity / Metabolism [4]	2.0 g/kg, by gavage, 3x/week for 6 weeks in HFD-induced obese mice.	↓ Body weight gain; ↓ Hepatic triglycerides; ↑ Insulin sensitivity; ↓ Adipose tissue <i>Il-1β</i> and <i>Tnf-α</i> ; ↑ <i>Il-10</i> , Tregs, and M2-macrophages.
Oncology (Melanoma) [2]	Tributyrim emulsion (intraperitoneal) in a murine B16-F10 melanoma lung colonization model.	Significant inhibition of tumor colony formation in the lung.
Oncology (Colon Cancer) [3]	<i>In vitro</i> treatment of Caco-2 human colon cancer cells.	More potent than butyrate in inhibiting growth and inducing differentiation. Synergistic effect with 1,25-(OH) ₂ D ₃ .

Parameter / Study	Tributyryn Dosage & Form	Key Quantitative Outcomes
Major Depressive Disorder (MDD) [5]	4 g/day, oral soft gel capsules, for 8 weeks in a human RCT (ongoing).	Primary Outcome: Feasibility and acceptability. Secondary Outcomes: Changes in depressive symptoms (HDRS-17).

Detailed Experimental Protocols

For researchers looking to implement these studies, here are the detailed methodologies for key *in vivo* and *in vitro* experiments.

In Vivo Model: Metabolic Assessment in Obese Mice [4]

This protocol evaluates the efficacy of **tributyryn** in improving metabolic parameters in diet-induced obese mice.

- **1. Animal Model Induction:** Use male C57BL/6 mice (6-8 weeks old). Feed a High-Fat Diet (HFD) for 8 weeks to induce obesity and metabolic dysfunction.
- **2. Treatment Phase:** After 8 weeks, randomly divide obese mice into two groups.
 - **Treatment Group:** Administer **tributyryn** (2.0 g/kg body weight) by oral gavage.
 - **Control Group:** Administer a placebo (e.g., water) by gavage.
 - Continue the HFD and administer treatments three times per week at 48-hour intervals for 6 weeks. Monitor body weight and food intake regularly.
- **3. Metabolic Phenotyping (during week 12):** Place mice in an indirect calorimetry system (e.g., CLAMS) to measure oxygen consumption (VO_2) and carbon dioxide production (VCO_2) for 24 hours after a 24-hour acclimation period. Calculate the Respiratory Exchange Ratio ($RER = VCO_2/VO_2$).
- **4. Terminal Analysis (after 14 weeks total):** Euthanize mice after a 6-hour fast.
 - **Blood Collection:** Collect serum for analysis of triglycerides, cholesterol (LDL, HDL), non-esterified fatty acids (NEFA), and liver transaminases (ALT, AST) using commercial kits.
 - **Tissue Harvest:** Collect liver for triglyceride content analysis and adipose tissue for gene expression profiling (e.g., qPCR for *Il-1 β* , *Tnf- α* , *Il-10*).
- **5. Data Analysis:** Compare metabolic rates, serum biomarkers, liver fat, and inflammatory markers between the treatment and control groups. To probe mechanism, the study can be repeated in GPR109A knockout mice [4].

In Vitro Model: Anti-Cancer Efficacy in Melanoma Cells [2]

This protocol assesses the direct anti-proliferative and pro-apoptotic effects of **tributylin** on cancer cells.

- **1. Tributyrin Emulsion Preparation:**
 - Use a mixture of **Tween 80** and **1,2-dimyristoyl-sn-glycero-3-phosphocholine** as surfactants.
 - Disperse **tributylin** in an aqueous solution with the surfactants to produce a homogeneous nanoemulsion. This formulation is critical for cellular uptake and efficacy.
- **2. Cell Culture:**
 - Maintain B16-F10 murine melanoma cells in standard culture conditions.
- **3. Growth Inhibition Assay (e.g., MTT/XTT):**
 - Seed cells in a multi-well plate and allow to adhere.
 - Treat cells with a range of concentrations of the **tributylin** emulsion. A **sodium butyrate** treatment group should be included for comparison.
 - After an incubation period (e.g., 48-72 hours), add a metabolic dye. Measure the absorbance to determine cell viability and calculate the IC_{50} .
- **4. Apoptosis Analysis:**
 - **Cell Cycle Analysis:** Treat cells, then fix, stain with propidium iodide, and analyze DNA content by flow cytometry. An increase in the sub-G₀/G₁ peak indicates apoptosis.
 - **DNA Fragmentation:** Use a TUNEL assay or DNA laddering to confirm apoptosis.
- **5. Clonogenic Assay:**
 - Treat cells with **tributylin** emulsion for a set time.
 - Replate the cells at a low density in a fresh medium without the drug and allow them to grow for 1-2 weeks.
 - Stain the resulting colonies with crystal violet and count them. A dose-dependent reduction in colonies indicates a long-term anti-proliferative effect.

Current Research Status and Future Directions

Much of the compelling evidence for **tributylin**'s benefits comes from *in vitro* and preclinical *in vivo* studies [4] [3] [2]. The translation to human applications is underway, as evidenced by the ongoing clinical trial in depression [5]. Key future directions include:

- **Expanding Clinical Trials:** Conducting large-scale, robust human trials in metabolic disease and oncology.
- **Formulation Optimization:** Developing advanced delivery systems (e.g., cyclodextrin inclusion complexes) to enhance stability and target release to the colon [7].

- **Mechanistic Deep-Dive:** Further elucidating the relative contributions of its different mechanisms (HDACi vs. GPCR activation) across various diseases.

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